Cathepsin B Cleavage Kinetics: 30-Fold Faster Payload Release Compared to Val-Cit
In a direct comparative study using model substrates, the Phe-Lys dipeptide sequence demonstrated a 30-fold faster rate of doxorubicin release from Z-Phe-Lys-PABC-DOX compared to Z-Val-Cit-PABC-DOX when incubated with purified cathepsin B alone [1]. An independent analysis of dipeptide linker stability reported a cathepsin B-mediated cleavage half-life of 8 minutes for Phe-Lys versus 240 minutes for Val-Cit, representing a 30-fold difference in degradation rate under identical enzymatic conditions [2]. This kinetic advantage is intrinsic to the Phe-Lys recognition sequence and persists in the Fmoc-Phe-Lys(Boc)-PAB-PNP scaffold.
| Evidence Dimension | Cathepsin B-mediated cleavage rate |
|---|---|
| Target Compound Data | Half-life: 8 minutes; 30-fold faster release than Val-Cit |
| Comparator Or Baseline | Val-Cit dipeptide linker: half-life 240 minutes |
| Quantified Difference | 30-fold faster release rate |
| Conditions | Purified cathepsin B enzyme assay; model substrate Z-Phe-Lys-PABC-DOX vs Z-Val-Cit-PABC-DOX |
Why This Matters
Faster intracellular cleavage kinetics can reduce the time required to achieve cytotoxic payload concentrations within target cells, potentially improving therapeutic efficacy for rapidly dividing tumors.
- [1] Dubowchik GM, Firestone RA, Padilla L, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjug Chem. 2002;13(4):855-869. View Source
- [2] Iris Biotech GmbH. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. Published July 27, 2021. View Source
